

Application Notes and Protocols: Sodium Undecylenate in Antifungal Susceptibility Testing

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Compound of Interest

Compound Name: Sodium undecanoate

Cat. No.: B3044268

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Audience: Researchers, scientists, and drug development professionals.

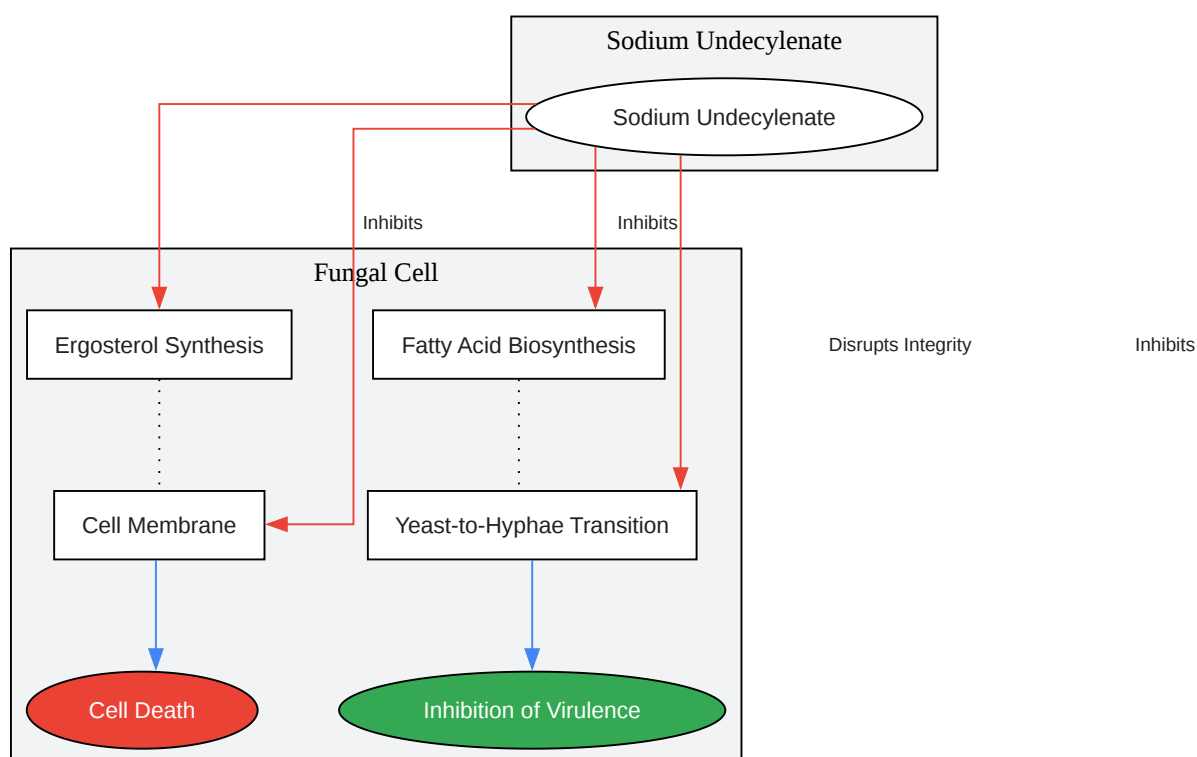
Introduction:

Sodium undecylenate, the sodium salt of undecylenic acid, is a valuable compound in the study of antifungal agents. Undecylenic acid, an unsaturated fatty acid derived from castor oil, is known for its fungistatic and fungicidal properties.^{[1][2]} It is commonly used in topical treatments for fungal skin infections like athlete's foot and ringworm.^{[1][3]} In a research setting, sodium undecylenate can be used as a reference compound in antifungal susceptibility testing to evaluate the efficacy of new potential antifungal drugs. These application notes provide a summary of its mechanism of action, quantitative data on its antifungal activity, and detailed protocols for its use in antifungal susceptibility testing.

Mechanism of Action

Undecylenic acid, the active form of sodium undecylenate, exerts its antifungal effects through a multi-faceted approach primarily targeting the fungal cell membrane and morphogenesis.^[4] The primary mechanism involves the disruption of the fungal cell membrane's integrity. Its chemical structure, featuring a double bond and a carboxylic acid group, allows it to integrate into the lipid bilayer of the cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately leads to cell death.

Furthermore, undecylenic acid has been shown to inhibit the biosynthesis of ergosterol, a critical component for maintaining the structural and functional integrity of the fungal cell membrane. It also interferes with fungal morphogenesis, specifically by inhibiting the transition of *Candida albicans* from its yeast form to the more invasive hyphal form. This is achieved by inhibiting fatty acid biosynthesis and down-regulating the expression of hyphae-specific genes like HWP1. At concentrations above 4 mM, undecylenic acid can abolish the morphological transition from yeast to the filamentous phase.



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Mechanism of action of sodium undecylenate.

Quantitative Data

The antifungal activity of undecylenic acid against *Candida albicans* has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal Species	Method	MIC Range	Reference
Candida albicans	Broth Microdilution	MIC50: 0.01 wt% hexosomes (2 pghex/C.a.cell)	
Candida albicans	Broth Microdilution	MIC90: 0.16 wt% hexosomes (32 pghex/C.a.cell)	
Candida albicans	Agar Dilution	MIC90: < 0.0125%	

Note: The reported MIC values are for undecylenic acid, which is the active antifungal component of sodium undecylenate. The study by D-M. et al. (2018) utilized hexosomes loaded with undecylenic acid.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is intended for determining the Minimum Inhibitory Concentration (MIC) of sodium undecylenate against yeast species.

Materials:

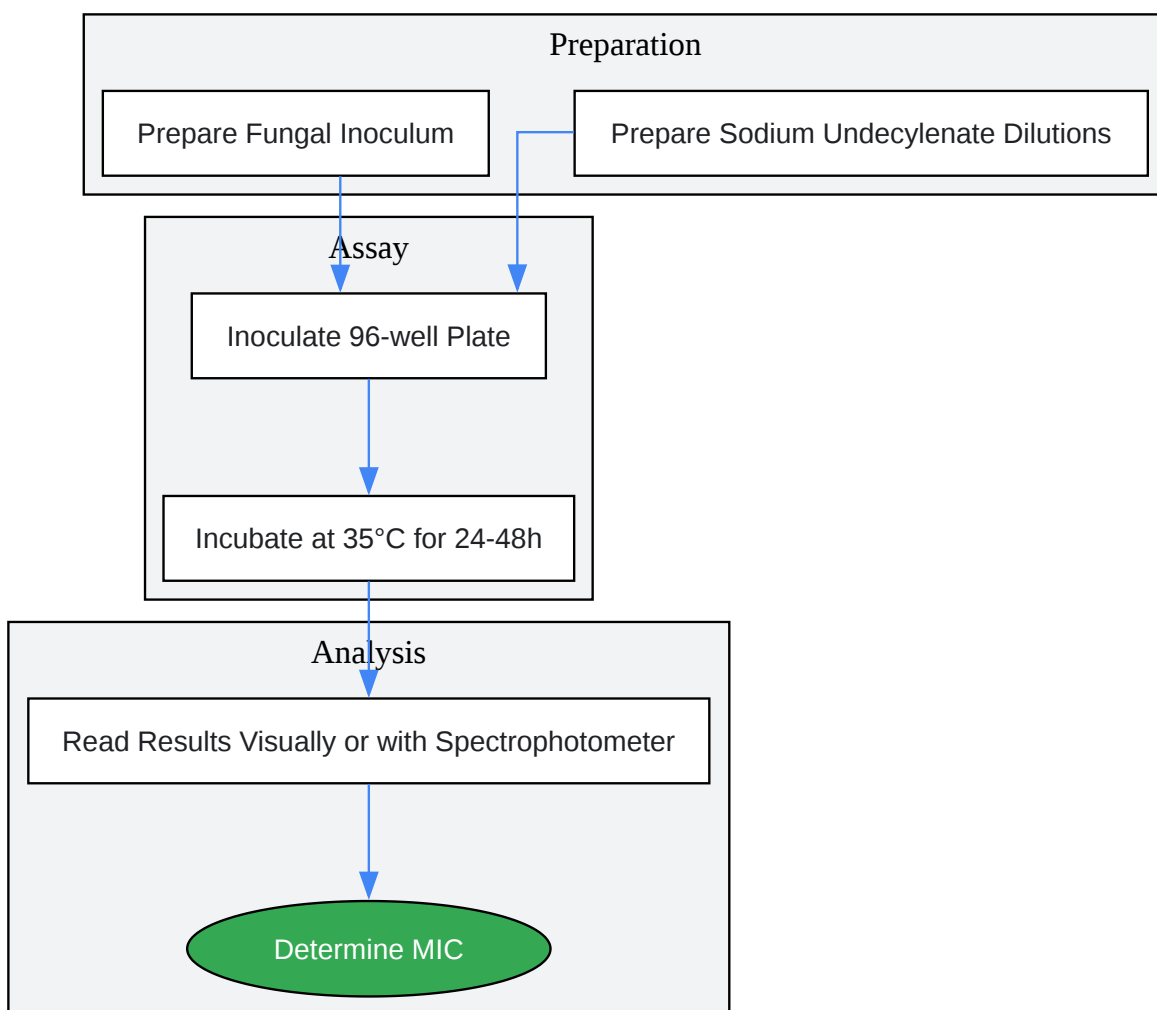
- Sodium undecylenate
- 96-well, U-bottom polystyrene microtiter plates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0

- Sterile distilled water or a suitable solvent for sodium undecylenate
- Fungal isolate to be tested
- Spectrophotometer
- Hemocytometer
- Incubator (35°C)
- Positive control antifungal (e.g., fluconazole)
- Negative control (medium only)

Procedure:

- Preparation of Fungal Inoculum: a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm. d. Further dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microtiter plate wells.
- Preparation of Sodium Undecylenate Dilutions: a. Prepare a stock solution of sodium undecylenate in sterile distilled water or an appropriate solvent. b. Perform a two-fold serial dilution of the sodium undecylenate stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. Each well should contain 100 μ L of the diluted compound.
- Inoculation and Incubation: a. Add 100 μ L of the prepared fungal inoculum to each well containing the sodium undecylenate dilutions, the positive control, and the growth control (medium with inoculum but no antifungal). b. The final volume in each well will be 200 μ L. c. Include a sterility control well containing only RPMI-1640 medium. d. Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

- Reading and Interpretation of Results: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of sodium undecylenate at which there is a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the growth control. c. A spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 620 nm) for a more quantitative assessment.



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Workflow for MIC determination.

Protocol 2: Embedded Filamentation Assay

This assay is used to evaluate the effect of sodium undecylenate on the morphological transition of *Candida albicans* from yeast to hyphal form.

Materials:

- Sodium undecylenate
- RPMI-1640 agar medium (or other suitable agar for filamentation)
- *Candida albicans* isolate
- Petri dishes
- Incubator (37°C)
- Microscope

Procedure:

- Preparation of Agar Plates: a. Prepare RPMI-1640 agar medium and autoclave. b. Cool the agar to approximately 45-50°C. c. Add sodium undecylenate to the molten agar to achieve the desired final concentrations. Prepare a control plate without sodium undecylenate. d. Pour the agar into petri dishes and allow them to solidify.
- Inoculation: a. Prepare a suspension of *Candida albicans* in sterile saline, adjusted to a concentration of approximately 10^6 cells/mL. b. Inoculate the surface of the agar plates with the fungal suspension.
- Incubation: a. Incubate the plates at 37°C for 24-48 hours. This temperature promotes hyphal growth.
- Observation: a. After incubation, observe the colonies under a microscope. b. Examine the morphology of the fungal colonies. Note the presence or absence of hyphae and compare the treated plates to the control plate. c. A complete inhibition of filamentation will be observed as colonies consisting only of yeast-form cells. Partial inhibition may be seen as a reduction in the length or number of hyphae.

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